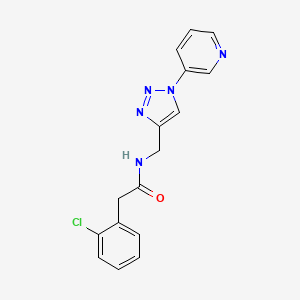

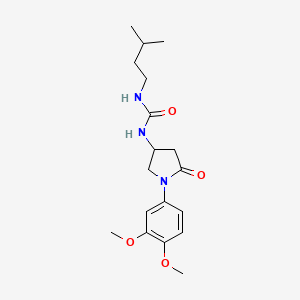

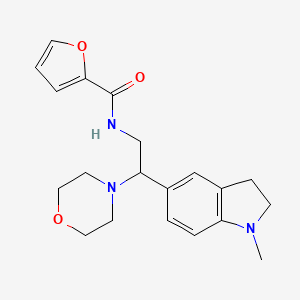

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

Indole derivatives are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Multicomponent reactions (MCRs) offer access to complex molecules .Molecular Structure Analysis

The molecular structure of indole derivatives can be viewed using Java or Javascript .Chemical Reactions Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .Physical And Chemical Properties Analysis

5-Methylindole is an irritating organic compound with chemical formula C9H9N . It is used as an intermediate in the synthesis of compounds with a variety of pharmacological properties .科学的研究の応用

Agricultural Chemical Research

Indole derivatives have been studied for their potential use in agriculture, particularly as growth inhibitors for pests. For example, certain indole compounds have shown activity in reducing body weight gain in corn worms when added to their diet . This suggests that “5-methyl-2,3-dihydro-1H-indole-1-carbothioamide” could be researched for similar agricultural applications.

Anticancer Research

Indoles are known to possess various biologically vital properties, including anticancer activities . The specific structure of “5-methyl-2,3-dihydro-1H-indole-1-carbothioamide” could be explored for its potential efficacy against cancer cells, considering the general trend of indole derivatives in cancer treatment research.

Antimicrobial Research

The antimicrobial properties of indole derivatives make them candidates for treating various disorders and infections in the human body . “5-methyl-2,3-dihydro-1H-indole-1-carbothioamide” may hold promise as a novel antimicrobial agent upon further investigation.

Computational Drug Design

Indole derivatives have been utilized in computational models to optimize drug design for biological activity . The compound could be used in molecular docking studies to predict its interaction with biological targets.

Antiviral Research

Some indole derivatives have been investigated for their antiviral activity against a range of RNA and DNA viruses . Research into “5-methyl-2,3-dihydro-1H-indole-1-carbothioamide” could expand on these findings to discover new antiviral agents.

Medicinal Chemistry

The structural versatility of indoles allows for the synthesis of various medicinal compounds. The unique structure of “5-methyl-2,3-dihydro-1H-indole-1-carbothioamide” could be leveraged to create novel medicinal agents with potential therapeutic applications .

Metal Complexes and Coordination Chemistry

Indoles can form complexes with metals, which have medicinal applications . The potential of “5-methyl-2,3-dihydro-1H-indole-1-carbothioamide” to form metal complexes could be explored for medicinal or catalytic purposes.

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to the diverse biological activities of indole derivatives .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives are an important area of research, given their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can cause a wide range of molecular and cellular effects .

Action Environment

The action of indole derivatives can be influenced by various factors, including the biological environment and the presence of other compounds .

将来の方向性

特性

IUPAC Name |

5-methyl-2,3-dihydroindole-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7-2-3-9-8(6-7)4-5-12(9)10(11)13/h2-3,6H,4-5H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKPYUYJBKFQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CC2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2936194.png)

![8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2936201.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936202.png)

![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2936208.png)

![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)